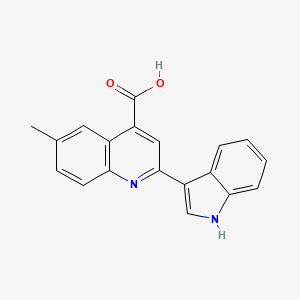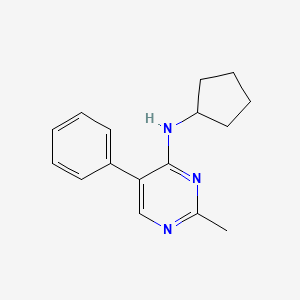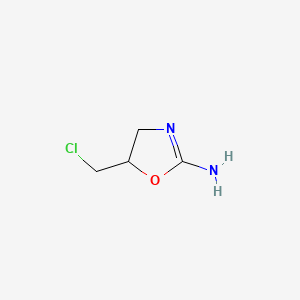
5-Chloromethyl-2-iminooxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a chloromethylating agent in the presence of a base. For example, the reaction of 2-aminoethanol with chloromethyl methyl ether in the presence of a base like sodium hydroxide can yield the desired oxazoline derivative.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve mild bases and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazolines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduced heterocyclic compounds with modified ring structures.
Applications De Recherche Scientifique
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The oxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-2-oxazoline: Similar in structure but lacks the amine group, making it less versatile for certain applications.
4,5-Dihydrooxazole: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-Amino-5-chloromethyl-1,3-oxazole: Similar but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the chloromethyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
7550-39-2 |
|---|---|
Formule moléculaire |
C4H7ClN2O |
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7ClN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Clé InChI |
ILLXLIKVXGHEOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=N1)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)

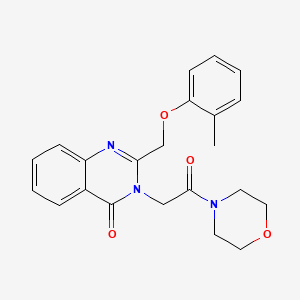
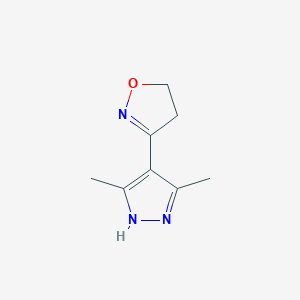
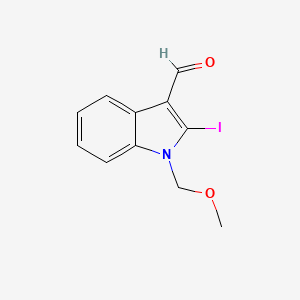
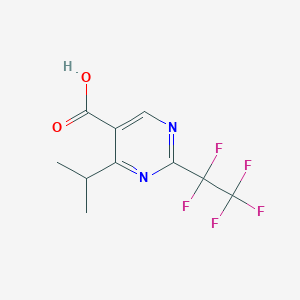
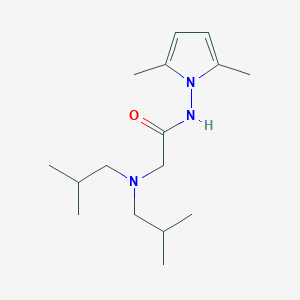

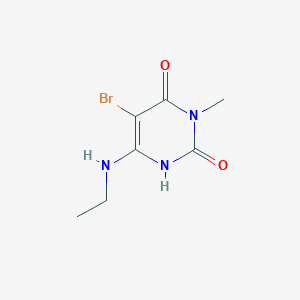
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)
